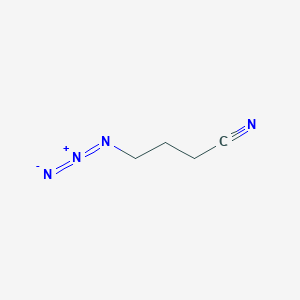

4-Azidobutanenitrile

Overview

Description

4-Azidobutanenitrile is an organic compound with the molecular formula C4H6N4 It is characterized by the presence of an azido group (-N3) attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azidobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanenitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azidobutanenitrile undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

Reduction: 4-Aminobutanenitrile

Cycloaddition: 1,2,3-Triazoles

Scientific Research Applications

4-Azidobutanenitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles through click chemistry.

Biology: The compound is utilized in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drugs for neurological disorders.

Industry: this compound is employed in the production of specialty chemicals and materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-azidobutanenitrile largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group participates in cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product by stabilizing the transition state.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobutanenitrile: A precursor in the synthesis of 4-azidobutanenitrile.

4-Aminobutanenitrile: A reduction product of this compound.

Butanenitrile: The parent compound without the azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various nitrogen-containing compounds, particularly triazoles, which are important in medicinal chemistry and materials science.

Biological Activity

4-Azidobutanenitrile is a compound that has garnered attention in various fields of chemical biology due to its unique properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies, highlighting its significance in medicinal chemistry and bioconjugation processes.

This compound (C₄H₈N₄) is characterized by the presence of an azide group (-N₃) and a nitrile group (-C≡N). Its synthesis often involves the reaction of various precursors under controlled conditions. One notable method includes the reaction of Boc-l−4-cyanophenylalanine with this compound in the presence of hydrazine hydrate, leading to the formation of new compounds with enhanced biological activity .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield |

|---|---|---|

| Hydrazine Hydrate Reaction | Reaction with Boc-l−4-cyanophenylalanine | High |

| Staudinger Reduction | One-pot reduction to 4-aminobutanenitrile | Moderate |

| Co(II) Catalyzed Reduction | Using NaBH₄ for direct conversion | Low |

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor for synthesizing bioactive molecules. It has been investigated for its potential in drug development, particularly in creating compounds that target neurological disorders such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound can serve as intermediates in synthesizing neuroprotective agents. For instance, 4-aminobutanenitrile, derived from this compound, has shown promise in inhibiting enzymes related to neurodegenerative diseases. Studies have reported that these compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's treatment .

Table 2: Inhibitory Activity of Compounds Derived from this compound

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Eserine (Reference) | 0.04 ± 0.0001 | 0.85 ± 0.0001 |

| Compound A | 3.73 ± 0.61 | 4.81 ± 0.16 |

| Compound B | 57.36 ± 0.22 | 111.61 ± 0.53 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Compounds derived from it inhibit key enzymes involved in neurotransmitter breakdown, thereby enhancing synaptic transmission.

- Bioorthogonal Chemistry : The azide functional group allows for bioorthogonal reactions, facilitating the conjugation of therapeutic agents to biomolecules without interfering with biological systems .

- Cellular Uptake : Studies suggest that azide-containing compounds can be effectively taken up by cells, leading to potential applications in targeted drug delivery systems.

Properties

IUPAC Name |

4-azidobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIAREQXQLOOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398334 | |

| Record name | 4-azidobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21994-40-1 | |

| Record name | NSC137895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Aminobutanenitrile important, and how is 4-Azidobutanenitrile relevant to its synthesis?

A1: 4-Aminobutanenitrile (4-ABuN) is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders like Parkinson's and Alzheimer's diseases. [] this compound serves as a precursor to 4-ABuN. The research demonstrates an improved method for synthesizing 4-ABuN from this compound using a modified Staudinger reduction. []

Q2: What challenges are associated with the synthesis and storage of 4-Aminobutanenitrile, and how does the research address them?

A2: The research highlights the instability of 4-ABuN at room temperature. [] Previous synthesis methods, including Co(II)-catalyzed reduction and traditional Staudinger reduction of this compound, resulted in low yields of 4-ABuN. [] The modified Staudinger reduction proposed in the paper, employing pyridine as a solvent and controlled temperature increase, improves the yield significantly. [] Furthermore, the research addresses the storage issue by converting 4-ABuN to its hydrochloride salt (4-ABuN•HCl), which exhibits greater stability at room temperature. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.